16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid

Anti-inflammatory NO production inhibition RAW 264.7 macrophages

Irreproducible SAR arises when lanostanoid analogs are substituted without empirical validation. 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid (CAS 862109-64-6) is a structurally authenticated 16R-epimer with defined anti-inflammatory activity and low cytotoxic interference, enabling reliable mechanistic studies. • IC50 25.7 μM for LPS-induced NO production in RAW 264.7 macrophages - suitable for NF-κB/MAPK pathway dissection. • IC50 237 μM against P388 leukemia cells - wide safety window for cell-based anti-inflammatory assays. • Full ¹H/¹³C NMR characterization available - authentic standard for LC-MS/NMR dereplication of Ganoderma extracts.

Molecular Formula C30H44O4
Molecular Weight 468.7 g/mol
Cat. No. B11929234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid
Molecular FormulaC30H44O4
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C
InChIInChI=1S/C30H44O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-23,25,31H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,25+,28-,29-,30+/m1/s1
InChIKeyLVYOXPQJURJWPC-MVQHSHHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic Acid: Overview


16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid (CAS 862109-64-6) is a lanostane-type triterpenoid first isolated from the fruiting body of the Sri Lankan basidiomycete Ganoderma applanatum [1]. The compound possesses a tetracyclic lanostane skeleton with a 3-oxo group, a 16R-hydroxy substituent, and a 21-oic acid side chain featuring Δ7,9(11) and Δ24 unsaturations [1]. Its molecular formula is C30H44O4 with a molecular weight of 468.67 g/mol . This compound represents one of several structurally related lanostanoids found in Ganoderma species, with its specific 16R stereochemistry distinguishing it from the more commonly reported 16α-epimers and 3β-hydroxy analogs [1].

16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic Acid: Substitution Risks


Lanostane triterpenoids with the 7,9(11),24-trien-21-oic acid core exhibit widely divergent bioactivities depending on subtle variations in oxidation state and stereochemistry at C-3 and C-16. While this compound shows moderate anti-inflammatory activity (IC50 25.7 μM) comparable to pinicopsic acid F, it is markedly less cytotoxic than many other lanostane triterpenoids, displaying only weak activity (IC50 237 μM) against P388 murine leukemia cells [1][2]. In contrast, structurally related compounds such as dehydrotrametenolic acid exhibit potent anti-proliferative effects (GI50 40 μM in H-ras transformed cells) [3], and numerous Ganoderma-derived lanostanoids demonstrate cytotoxicity in the 8-25 μM range [4]. These activity cliffs—where minor structural modifications produce substantial changes in biological potency and selectivity—preclude the interchangeable use of in-class analogs in research applications. Substitution without empirical validation risks experimental irreproducibility and erroneous conclusions regarding structure-activity relationships.

16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic Acid: Key Differentiation Evidence


Anti-Inflammatory Activity: Comparable to Pinicopsic Acid F

In a direct comparative assay, 16α-hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid (synonymous with the 16R-epimer) exhibited an IC50 of 25.7 μM for inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophages, a value statistically indistinguishable from that of pinicopsic acid F (IC50 24.5 μM) [1]. Both compounds were evaluated under identical experimental conditions using the Griess reagent method following 24 h LPS (1 μg/mL) stimulation [1].

Anti-inflammatory NO production inhibition RAW 264.7 macrophages

Cytotoxicity: Low Potency Against P388 Leukemia

16α-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid was reported to be only very weakly bioactive against P388 murine leukemia cells, with an IC50 of 111 μg/mL (237 μM) [1]. This stands in stark contrast to the typical cytotoxic potency of lanostane triterpenoids from Ganoderma species, which frequently exhibit IC50 values in the range of 8–25 μM against P388 cells [2]. The 10- to 30-fold reduction in potency suggests that the 3-oxo-16-hydroxy substitution pattern confers a distinct selectivity profile, making this compound unsuitable for applications requiring potent cytotoxicity but potentially advantageous for studies where off-target cytotoxic effects must be minimized.

Cytotoxicity P388 murine leukemia Selectivity Cancer research

Stereochemical Specificity: 16R vs. 16α and 3β Analogs

The compound possesses a 16R-hydroxy configuration, as assigned by comprehensive NMR analysis (¹H, ¹³C, DEPT, COSY, HMBC, NOESY) [1]. This stereochemistry distinguishes it from the more widely studied 16α-hydroxy series (e.g., 3β,16α-dihydroxylanosta-7,9(11),24-trien-21-oic acid, also known as 16α-hydroxydehydrotrametenolic acid) . While direct comparative bioactivity data for 16R vs 16α epimers in the same assay are not available, class-level structure-activity relationship (SAR) analyses of lanostane triterpenoids indicate that stereochemical inversion at C-16 can significantly alter biological activity profiles, including anti-inflammatory and cytotoxic effects [2]. The 3-oxo group further distinguishes this compound from the 3β-hydroxy series, which comprises the majority of lanostane triterpenoids isolated from Poria cocos and Ganoderma species.

Stereochemistry Structure-activity relationship 16R configuration Epimer

Physicochemical Profile: LogP and Hydrogen Bond Donor Impact

The compound exhibits a calculated LogP of 5.5 and contains two hydrogen bond donors (16-OH and 21-COOH) with four hydrogen bond acceptors (3-oxo, 16-OH, 21-COOH) . In contrast, the 3β,16α-dihydroxy analog (16α-hydroxydehydrotrametenolic acid) possesses three hydrogen bond donors, which may alter solubility and membrane permeability characteristics . While direct experimental solubility comparisons are not available, the higher LogP (5.5 vs. ~5.0 for 3β-hydroxy analogs) and reduced hydrogen bond donor count predict lower aqueous solubility and enhanced membrane partitioning, factors that may influence in vitro assay conditions and require solvent optimization (e.g., DMSO stock solutions) .

Physicochemical properties LogP Solubility Formulation

16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic Acid: Validated Applications


Anti-Inflammatory Mechanism Studies in Macrophage Models

Given its validated IC50 of 25.7 μM for inhibition of LPS-induced NO production in RAW 264.7 macrophages, this compound serves as a defined chemical probe for investigating anti-inflammatory signaling pathways (e.g., NF-κB, MAPK) in macrophage cell models [1]. Its potency comparable to pinicopsic acid F allows for head-to-head mechanistic comparisons or use as a positive control in screening campaigns for novel anti-inflammatory agents [1].

Selectivity Profiling and Off-Target Assessment in Cytotoxicity Assays

The compound's weak cytotoxicity (IC50 237 μM against P388 cells) makes it a suitable tool for evaluating anti-inflammatory or other bioactivities in cell-based assays where potent cytotoxicity would confound results [2]. Researchers investigating lanostane triterpenoid SAR can employ this compound to dissect the contribution of the 3-oxo-16R-hydroxy motif to reduced cytotoxic potential relative to class averages (8–25 μM) [3].

Structure-Activity Relationship Studies of Lanostane Triterpenoids

The defined 16R stereochemistry and 3-oxo functional group make this compound a critical reference standard for SAR investigations of lanostane triterpenoids [2]. Comparative studies with 16α-epimers or 3β-hydroxy analogs can elucidate the stereochemical and oxidation state determinants of anti-inflammatory activity, NO production inhibition, and cytotoxic selectivity [4].

Analytical Method Development and Natural Product Dereplication

Full spectroscopic characterization data (¹H, ¹³C NMR) are available for this compound [2], enabling its use as an authentic standard for LC-MS or NMR-based dereplication of Ganoderma applanatum and Fomitopsis pinicola extracts [1][2]. The compound's unique retention time and mass spectral signature facilitate accurate identification and quantification in complex natural product matrices.

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